molecular formula C20H17N3O2S B2780968 N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034274-92-3

N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2780968
CAS No.: 2034274-92-3
M. Wt: 363.44
InChI Key: GGMDXXGEGRHZQN-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide is a complex organic compound that features an indole moiety, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The indole and thiazole intermediates are then coupled with a benzamide derivative through a series of nucleophilic substitution reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the thiazole ring.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide: shares structural similarities with other indole and thiazole derivatives, such as:

Uniqueness

    Structural Uniqueness: The combination of indole, thiazole, and benzamide groups in a single molecule is relatively rare, providing unique chemical and biological properties.

    Functional Uniqueness: Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in research.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-19(14-5-7-16(8-6-14)25-20-22-11-12-26-20)21-10-9-15-13-23-18-4-2-1-3-17(15)18/h1-8,11-13,23H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMDXXGEGRHZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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